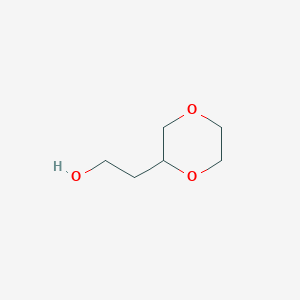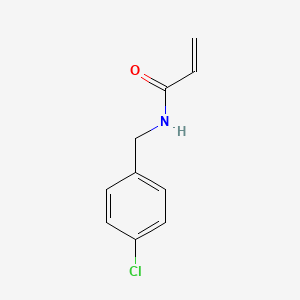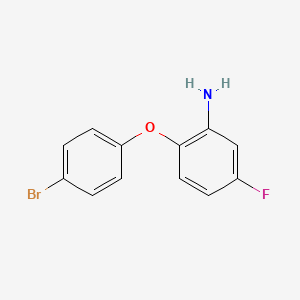
N-(3,5,7-trimethyladamantan-1-yl)acetamide
概要
説明
N-(3,5,7-trimethyladamantan-1-yl)acetamide is a chemical compound with the molecular formula C15H25NO and a molecular weight of 235.373 g/mol . It is part of the adamantane family, which is known for its unique cage-like structure. This compound is used in various scientific research fields due to its distinctive properties.
準備方法
The synthesis of N-(3,5,7-trimethyladamantan-1-yl)acetamide typically involves the Ritter reaction. One method includes reacting 1-bromo-3,5,7-trimethyladamantane with acetonitrile in the presence of phosphoric acid . The reaction is carried out at temperatures ranging from 20-32°C initially, then warmed to 87±2°C for 17 hours. The product is then isolated through a series of extractions and crystallizations .
化学反応の分析
N-(3,5,7-trimethyladamantan-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common reagents used in these reactions include nitric acid, sulfuric acid, and various catalysts like FeCl3 and AgSbF6 . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(3,5,7-trimethyladamantan-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3,5,7-trimethyladamantan-1-yl)acetamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved often include those related to its biological activity, such as antiviral or antibacterial mechanisms .
類似化合物との比較
N-(3,5,7-trimethyladamantan-1-yl)acetamide is unique due to its specific substitution pattern on the adamantane core. Similar compounds include:
N-(adamantan-1-yl)acetamide: Lacks the methyl substitutions at positions 3, 5, and 7.
N-(3,5-dimethyladamantan-1-yl)acetamide: Has methyl groups at positions 3 and 5 but not at 7.
These differences in substitution patterns can significantly affect the chemical and biological properties of the compounds, making this compound distinct in its applications and reactivity.
特性
IUPAC Name |
N-(3,5,7-trimethyl-1-adamantyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-11(17)16-15-8-12(2)5-13(3,9-15)7-14(4,6-12)10-15/h5-10H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJGMCOJTDEROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3(CC(C1)(CC(C3)(C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3105047.png)
![Ethyl 2-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3105055.png)
![2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride](/img/structure/B3105063.png)




![2-[1-(aminomethyl)cyclopropyl]acetic Acid](/img/structure/B3105089.png)
![3-Thia-8-azabicyclo[3.2.1]octane](/img/structure/B3105091.png)


